

# Head-to-Head Comparison: LY345899 Versus Novel MTHFD Inhibitors in Cancer Research

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## Compound of Interest

Compound Name: LY 345899

Cat. No.: B1675677

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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive head-to-head comparison of the established MTHFD inhibitor, LY345899, with a selection of novel inhibitors targeting methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes. The objective is to present a clear overview of their performance based on available preclinical data, supported by detailed experimental protocols and visual representations of key biological pathways.

## Introduction to MTHFD Inhibition in Oncology

Methylenetetrahydrofolate dehydrogenase (MTHFD) enzymes, particularly the mitochondrial isoform MTHFD2, are crucial for one-carbon metabolism, a pathway that fuels the rapid proliferation of cancer cells by providing precursors for nucleotide and amino acid synthesis.[1] MTHFD2 is highly expressed in various tumor types while having low to no expression in most normal adult tissues, making it an attractive target for cancer therapy.[1][2] Inhibition of MTHFD2 disrupts the production of essential building blocks for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]

LY345899 is a well-characterized folate analog that inhibits both MTHFD1 and MTHFD2. While it has demonstrated anti-tumor activity, research has focused on developing more potent and selective inhibitors to improve therapeutic outcomes and minimize off-target effects. This guide will compare LY345899 with novel MTHFD inhibitors, including DS18561882, DS44960156, and TH9619, based on their inhibitory activity and preclinical efficacy.

## Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of LY345899 and novel MTHFD inhibitors based on published preclinical data.

Table 1: In Vitro Inhibitory Activity of MTHFD Inhibitors

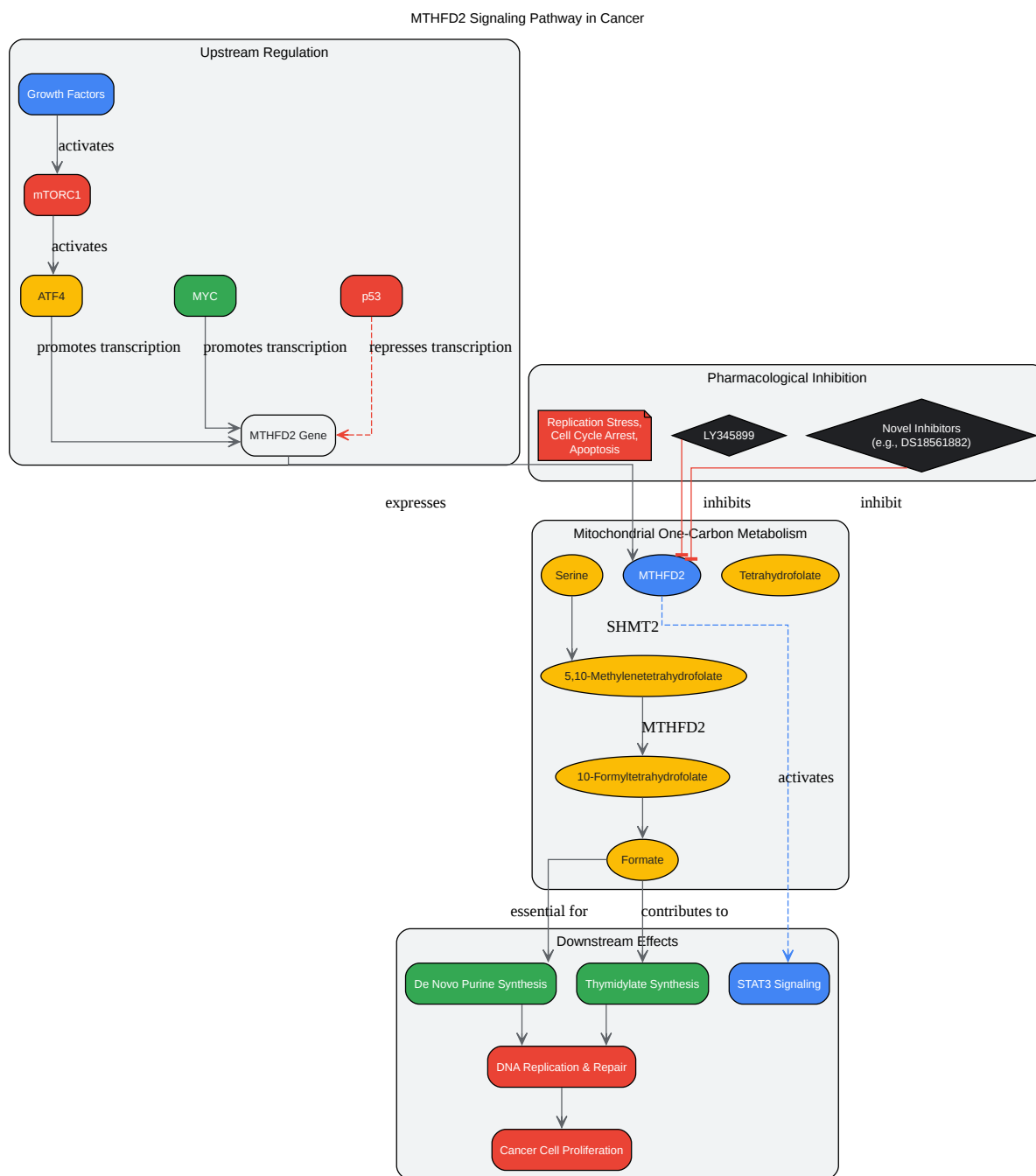
Inhibitor	Target(s)	IC50 (MTHFD2)	IC50 (MTHFD1)	Cell Line (Example)	GI50/IC50 (Cell-based)	Reference(s)
LY345899	MTHFD1/2	663 nM	96 nM	SW620 (Colorectal)	Not Specified	
DS18561882	MTHFD2 > MTHFD1	6.3 nM	570 nM	MDA-MB-468 (Breast)	140 nM	
DS44960156	MTHFD2 >> MTHFD1	1.6 μM	>30 μM	Not Specified	Not Specified	
TH9619	MTHFD1/2	~10 nM (HL-60)	Not Specified	HL-60 (Leukemia)	Not Specified	

Table 2: In Vivo Efficacy of MTHFD Inhibitors

Inhibitor	Cancer Model	Dosing Regimen	Key Findings	Reference(s)
LY345899	Colorectal Cancer PDX	Not Specified	Decreased tumor volume and metastasis.	
DS18561882	MDA-MB-231 Breast Cancer Xenograft	300 mg/kg	Decreased tumor burden with no change in mouse weight.	
TH9619	Acute Myeloid Leukemia Xenograft	90 mg/kg (subcutaneous, twice daily)	Efficacy in reducing tumor growth.	

## Signaling Pathways and Mechanisms of Action

The inhibition of MTHFD2 disrupts the one-carbon metabolic pathway, which is intricately linked to other critical cellular processes. The following diagrams illustrate the central role of MTHFD2 and the consequences of its inhibition.



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Caption: MTHFD2 signaling pathway and points of inhibition.

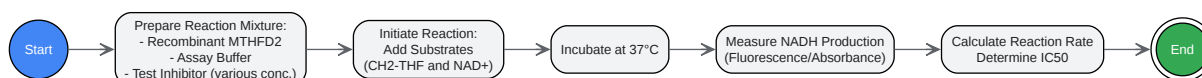
## Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MTHFD inhibitors. Below are representative protocols for key in vitro and in vivo assays.

### MTHFD2 Enzymatic Assay

This biochemical assay determines the direct inhibitory effect of a compound on the MTHFD2 enzyme.

Workflow:



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